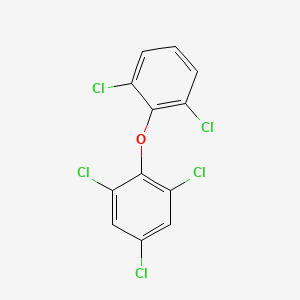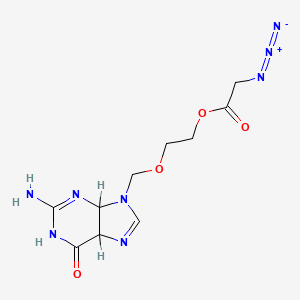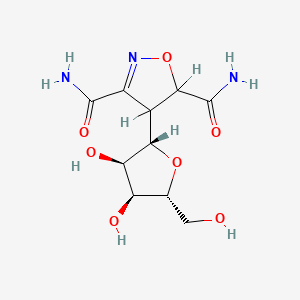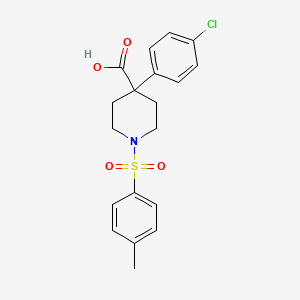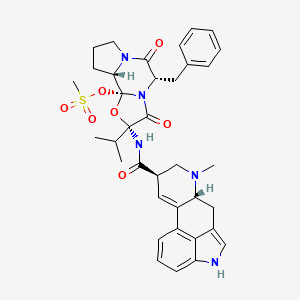
5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione methanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione methanesulphonate is a complex organic compound with the molecular formula C36H41N5O7S and a molecular weight of 687.80504 g/mol. This compound is part of the ergot alkaloid family, which are known for their diverse pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione methanesulphonate involves multiple steps, starting from basic organic molecules. The process typically includes:
Formation of the ergotamine backbone: This involves the cyclization of a precursor molecule to form the core ergotamine structure.
Functionalization: Introduction of the benzyl, hydroxy, and isopropyl groups at specific positions on the ergotamine backbone.
Methanesulphonate addition: The final step involves the addition of the methanesulphonate group to the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione methanesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione methanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione methanesulphonate involves its interaction with specific molecular targets in the body. These targets include:
Receptors: The compound can bind to and activate or inhibit various receptors, such as serotonin and dopamine receptors.
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Signaling Pathways: The compound can modulate signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione phosphate
- (8alpha)-12’-hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trione
Uniqueness
5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione methanesulphonate is unique due to its specific functional groups and their positions on the ergotamine backbone. These structural features confer distinct pharmacological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
57884-92-1 |
|---|---|
Formule moléculaire |
C36H41N5O7S |
Poids moléculaire |
687.8 g/mol |
Nom IUPAC |
[(1S,2R,4R,7S)-4-[[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]amino]-7-benzyl-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-2-yl] methanesulfonate |
InChI |
InChI=1S/C36H41N5O7S/c1-21(2)35(38-32(42)24-17-26-25-12-8-13-27-31(25)23(19-37-27)18-28(26)39(3)20-24)34(44)41-29(16-22-10-6-5-7-11-22)33(43)40-15-9-14-30(40)36(41,47-35)48-49(4,45)46/h5-8,10-13,17,19,21,24,28-30,37H,9,14-16,18,20H2,1-4H3,(H,38,42)/t24-,28-,29+,30+,35-,36-/m1/s1 |
Clé InChI |
YRKWSSXMKLNVEE-SSWNWBEGSA-N |
SMILES isomérique |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)OS(=O)(=O)C)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C |
SMILES canonique |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)OS(=O)(=O)C)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


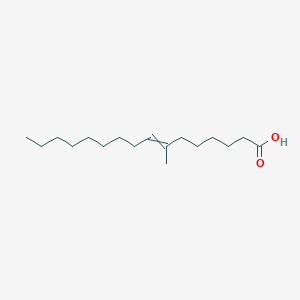
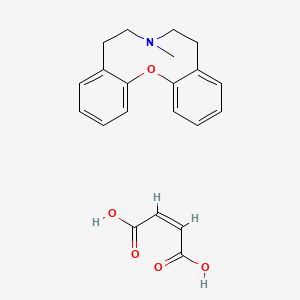
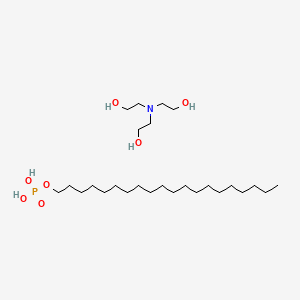

![N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline](/img/structure/B12691061.png)
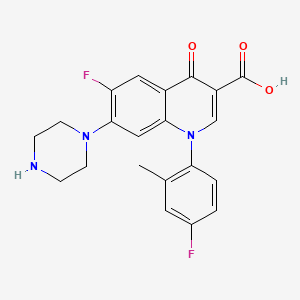

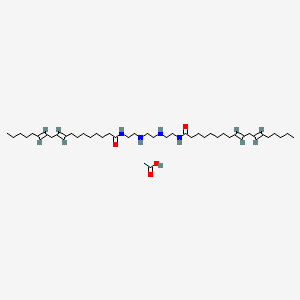

![3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12691090.png)
